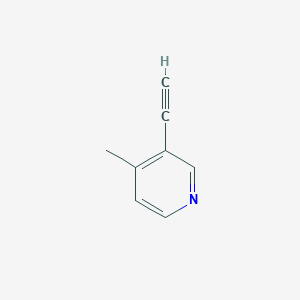

3-Ethynyl-4-methylpyridine

Description

The exact mass of the compound 3-Ethynyl-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethynyl-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTSIYCRJMKMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620710 | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-62-8 | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethynyl-4-methylpyridine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Ethynyl-4-methylpyridine, a heterocyclic building block of significant interest in drug discovery and materials science.[1] The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, grounded in mechanistic principles and field-proven methodologies. We will delve into the premier synthetic route—the Sonogashira cross-coupling reaction—offering a detailed, self-validating protocol. Furthermore, this guide presents a comprehensive characterization workflow, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure unambiguous structural verification.

Strategic Synthesis via Sonogashira Cross-Coupling

The introduction of an ethynyl group onto a pyridine scaffold is a powerful transformation for generating versatile intermediates. For the synthesis of 3-Ethynyl-4-methylpyridine, the Sonogashira cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and operation under relatively mild conditions.[2] This reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, a process co-catalyzed by palladium and copper complexes.[3][4]

Mechanistic Rationale: The Synergy of Palladium and Copper

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-halo-4-methylpyridine). Subsequently, the terminal alkyne, activated by the copper cycle, is transferred to the palladium complex in a process called transmetalation. The cycle concludes with reductive elimination, which forms the desired C-C bond, yielding 3-Ethynyl-4-methylpyridine and regenerating the Pd(0) catalyst.[5]

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[2] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed at lower temperatures.[4]

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Synthetic workflow for 3-Ethynyl-4-methylpyridine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended. The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common and robust strategy to prevent self-coupling of the terminal alkyne.[6]

Materials:

-

3-Bromo-4-methylpyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled and degassed

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

-

Inert Atmosphere Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe, followed by distilled, degassed triethylamine (2.0 eq). The mixture may appear as a yellow to light brown suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. A color change to a darker brown or black is often observed, which is normal for these reactions.[6]

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification of Intermediate: Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-((trimethylsilyl)ethynyl)-4-methylpyridine. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Deprotection to Yield 3-Ethynyl-4-methylpyridine

-

Deprotection Setup: Dissolve the crude silyl-protected intermediate from the previous step in a mixture of methanol and dichloromethane.[7]

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 2-3 hours. Monitor the completion of the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

-

Final Workup and Purification: Quench the reaction with water and extract with dichloromethane (3x).[8] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Ethynyl-4-methylpyridine as a solid.

Catalytic Cycle Visualization

The intricate dance of the palladium and copper catalysts is central to the reaction's success.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Comprehensive Physicochemical and Spectroscopic Characterization

Unambiguous identification of the final product is paramount. A combination of spectroscopic techniques provides a complete structural profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [9] |

| Molecular Weight | 117.15 g/mol | [10] |

| Monoisotopic Mass | 117.057849 Da | [10] |

| Physical Form | Powder | |

| CAS Number | 30413-62-8 | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of organic molecules.[11] The expected chemical shifts for 3-Ethynyl-4-methylpyridine are detailed below.

| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm) | Multiplicity | Assignment |

| Pyridine H | ~8.4-8.5 | d | H-2 or H-6 |

| Pyridine H | ~8.3-8.4 | s | H-2 or H-6 |

| Pyridine H | ~7.1-7.2 | d | H-5 |

| Acetylenic H | ~3.2-3.4 | s | -C≡CH |

| Methyl H | ~2.4-2.5 | s | -CH ₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Expected δ (ppm) | Assignment |

| Pyridine C | ~151 | C-6 |

| Pyridine C | ~149 | C-2 |

| Pyridine C | ~142 | C-4 (ipso-CH₃) |

| Pyridine C | ~127 | C-5 |

| Pyridine C | ~120 | C-3 (ipso-C≡CH) |

| Alkyne C | ~83 | C ≡CH |

| Alkyne C | ~80 | C≡C H |

| Methyl C | ~19 | -C H₃ |

Note: Assignments are predictive and based on analysis of similar structures. Actual values may vary.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

| Ion | Predicted m/z |

| [M]⁺ | 117.05730 |

| [M+H]⁺ | 118.06512 |

| [M+Na]⁺ | 140.04706 |

| [M+K]⁺ | 156.02100 |

Data sourced from PubChem's predicted values.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch (≡C-H) | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980-2850 | Medium |

| Alkyne C≡C Stretch | 2150-2100 | Medium-Weak |

| Pyridine Ring C=C, C=N Stretches | 1600-1450 | Medium-Strong |

Characteristic absorption regions are based on established spectroscopic data.[12]

Purification, Handling, and Storage

Purification: The primary method for obtaining high-purity 3-Ethynyl-4-methylpyridine is flash column chromatography on silica gel. A gradient elution system, typically starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from residual starting materials and byproducts.

Handling and Storage: 3-Ethynyl-4-methylpyridine is typically a powder. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, refrigeration at 4°C is advisable.

Conclusion

This guide has outlined a comprehensive and reliable approach to the synthesis and characterization of 3-Ethynyl-4-methylpyridine. The Sonogashira cross-coupling reaction stands as a superior method for its preparation, offering high yields and operational simplicity. The detailed protocol, rooted in a clear understanding of the underlying catalytic mechanism, provides a dependable workflow for researchers. Furthermore, the multi-technique characterization data serves as a crucial reference for ensuring the identity and purity of the final product, empowering scientists in the fields of medicinal chemistry and materials science to utilize this valuable building block with confidence.

References

-

PubChemLite. 3-ethynyl-4-methylpyridine (C8H7N). Available from: [Link]

-

PubChem. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available from: [Link]

-

Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. Available from: [Link]

-

PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available from: [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

PubMed. 3-Methylpyridine: Synthesis and Applications. Available from: [Link]

-

NIST WebBook. Pyridine, 4-ethenyl-. Available from: [Link]

-

University of Bath. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available from: [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

-

MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]

-

PubMed. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development. Available from: [Link]

-

Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 3-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]

- 10. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-4-methylpyridine

3-Ethynyl-4-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure marries the foundational pyridine scaffold, a privileged core in numerous approved pharmaceuticals, with a terminal alkyne functional group. This combination is particularly powerful; the pyridine nitrogen acts as a hydrogen bond acceptor and modulates aqueous solubility and basicity, while the ethynyl group serves as a versatile handle for downstream synthetic modifications.[1] Notably, the alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific conjugation of this building block to other molecules.[2]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Ethynyl-4-methylpyridine. As experimental data for this specific molecule is not widely published, this document serves a dual purpose: to consolidate known and computed data, and to provide robust, field-proven experimental protocols for the determination of its essential properties. Understanding these characteristics is a critical first step in any drug development pipeline, as they directly influence a candidate's formulation, stability, bioavailability, and ultimate therapeutic success.[3]

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers and computed properties for 3-Ethynyl-4-methylpyridine are summarized below.

| Parameter | Value | Source |

| IUPAC Name | 3-ethynyl-4-methylpyridine | [4] |

| CAS Number | 30413-62-8 | [4] |

| Molecular Formula | C₈H₇N | [4] |

| Molecular Weight | 117.15 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C=NC=C1)C#C | [4] |

| InChIKey | BHTSIYCRJMKMGP-UHFFFAOYSA-N | [4] |

| Computed XLogP3 | 1.5 | [4] |

| Topological Polar Surface Area | 12.9 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Section 2: Fundamental Physicochemical Properties & Experimental Determination

The physical state, solubility, and ionization behavior of an Active Pharmaceutical Ingredient (API) are paramount. They dictate everything from the choice of formulation excipients to the route of administration and in vivo absorption.

Physical State: Appearance, Melting, and Boiling Points

-

Expert Insight: The physical state of a compound at ambient temperature is a primary consideration for handling, processing, and formulation. Melting and boiling points are indicators of purity and molecular cohesion. For 3-Ethynyl-4-methylpyridine, these properties are not yet reported in the literature. The boiling point is expected to be elevated relative to its parent, 4-methylpyridine (145 °C), due to the increased molecular weight and polarity.[6]

Table 2.1: Physical State Properties

| Property | Value | Method of Determination |

| Appearance | Data not available | Visual Inspection |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available | Ebulliometry / Distillation |

Protocol 2.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is the preferred method for determining the melting point of a pure crystalline solid. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the phase transition. This method is highly accurate, requires minimal sample, and simultaneously provides information on purity and the presence of polymorphs.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Ethynyl-4-methylpyridine into a vented aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 220 °C) at a rate of 10 °C/min.

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Solubility

-

Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility is a leading cause of failure in drug development. Therefore, characterizing solubility in aqueous buffers at physiological pH, as well as in relevant organic solvents for formulation, is essential.

Table 2.2: Solubility Profile

| Solvent System | Expected Solubility | Method of Determination |

| Aqueous Buffer (pH 7.4) | Data not available | Shake-Flask Method (OECD 105) |

| 0.1 N HCl (pH ~1) | Data not available | Shake-Flask Method |

| Ethanol | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Data not available | Shake-Flask Method |

Protocol 2.2: Aqueous Solubility Determination via Shake-Flask Method

-

Causality: The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under defined conditions (temperature, pH).

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturation: Add an excess amount of 3-Ethynyl-4-methylpyridine (e.g., 10 mg) to a known volume of the buffer (e.g., 1 mL) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath at 25 °C or 37 °C for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Acidity Constant (pKa)

-

Expert Insight: The pKa value defines the extent of ionization of a compound at a given pH. For a basic compound like a pyridine, the pKa refers to the equilibrium of its conjugate acid. This property profoundly impacts solubility, absorption, distribution, and receptor binding. The parent compound, 4-methylpyridine, has a pKa of 5.98.[6] The ethynyl group at the 3-position is electron-withdrawing due to the sp-hybridization of its carbon atoms, which is expected to decrease the electron density on the pyridine nitrogen. This effect reduces the nitrogen's basicity, and therefore, the pKa of 3-Ethynyl-4-methylpyridine is predicted to be lower than 5.98.

Table 2.3: Acidity Constant

| Property | Value | Method of Determination |

| pKa | Predicted to be < 5.98 | Potentiometric Titration |

Protocol 2.3: pKa Determination by Potentiometric Titration

-

Causality: Potentiometric titration is a direct and highly reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a standardized titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized (the half-equivalence point).

Methodology:

-

Preparation: Prepare an aqueous solution of 3-Ethynyl-4-methylpyridine at a known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used, and the pKa can be extrapolated back to 0% organic solvent using a Yasuda-Shedlovsky plot.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode to monitor the solution pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified from the point of maximum slope on the first derivative of the titration curve. The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

Section 3: Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on spectroscopic analysis. The following sections describe the expected spectral characteristics of 3-Ethynyl-4-methylpyridine.

Table 3.1: Summary of Expected Spectral Data

| Technique | Key Expected Features |

| ¹H NMR | Pyridine protons (δ 7.0-8.5 ppm), Acetylenic proton (δ ~3.2 ppm), Methyl protons (δ ~2.4 ppm) |

| ¹³C NMR | Pyridine carbons (δ 120-155 ppm), Acetylenic carbons (δ ~80-90 ppm), Methyl carbon (δ ~18 ppm) |

| FT-IR | ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=N/C=C stretches (1600-1400 cm⁻¹) |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 117 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) will be the most downfield, followed by the proton at C6. The proton at C5 will be the most upfield of the three.

-

Acetylenic Proton: A sharp singlet is expected around δ 3.2 ppm.

-

Methyl Protons: A sharp singlet for the three methyl protons is expected around δ 2.4 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Eight distinct carbon signals are expected.

-

Pyridine Ring Carbons: Five signals in the range of δ 120-155 ppm.

-

Acetylenic Carbons: Two signals for the sp-hybridized carbons are expected in the range of δ 80-90 ppm.[7]

-

Methyl Carbon: One signal for the methyl group is expected around δ 18 ppm.

-

Protocol 3.1: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~10 mg of 3-Ethynyl-4-methylpyridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expert Insight: IR spectroscopy is invaluable for identifying key functional groups. For this molecule, the most diagnostic peaks will be those corresponding to the terminal alkyne.

-

≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ . The presence of this peak is strong evidence for a terminal alkyne.

-

C≡C Stretch: A weaker, sharp absorption band is expected around 2100 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

-

Mass Spectrometry (MS)

-

Expert Insight: Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Molecular Ion: Using Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 117 , corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways may include the loss of an acetylenic proton ([M-1]⁺ at m/z 116) or the loss of acetylene itself ([M-26]⁺ at m/z 91).

-

Section 4: Stability, Storage, and Safety

Safety and Handling

3-Ethynyl-4-methylpyridine should be handled with appropriate precautions in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Table 4.1: GHS Hazard Identification

| Hazard Class | Statement |

| Flammable Liquids | H227: Combustible liquid |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

| Source: Aggregated GHS information from ECHA C&L Inventory.[4] |

Storage and Stability

-

Expert Insight: Proper storage is crucial to maintain the purity and integrity of a chemical. Based on its functional groups, 3-Ethynyl-4-methylpyridine should be protected from heat, light, and atmospheric oxygen. Terminal alkynes can be susceptible to oxidative coupling.

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature.[5] For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be stored away from strong oxidizing agents.

-

Stability Studies: A formal stability study under ICH (International Council for Harmonisation) conditions should be conducted to establish a re-test date. This involves storing the substance under controlled long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions and testing for purity and degradation products at specified time points.

Section 5: Synthesis and Reactivity

Proposed Synthetic Route

-

Expert Insight: The most logical and industrially scalable route to 3-Ethynyl-4-methylpyridine is via a Sonogashira cross-coupling reaction.[8][9] This powerful reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. The ideal starting materials would be the commercially available 3-Bromo-4-methylpyridine[10] and a protected alkyne source like Trimethylsilylacetylene.

Proposed Sonogashira Coupling Reaction

Caption: Proposed two-step synthesis of 3-Ethynyl-4-methylpyridine.

Reactivity Profile

-

Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids, alkylated, or coordinated to metal centers. The basicity is attenuated by the adjacent electron-withdrawing ethynyl group.

-

Terminal Alkyne: This functional group is highly versatile.

-

Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile.

-

Cycloadditions: It readily undergoes CuAAC (click chemistry) with azides to form 1,2,3-triazoles, a stable and common linker in bioconjugation and medicinal chemistry.

-

Further Couplings: It can act as the alkyne component in subsequent Sonogashira reactions to build more complex architectures.

-

Conclusion

3-Ethynyl-4-methylpyridine is a high-value building block with significant potential in drug discovery. This guide has consolidated its known identity and computed properties while highlighting the current gaps in publicly available experimental data. By following the detailed, validated protocols provided herein for determining key physicochemical properties such as melting point, solubility, and pKa, researchers can generate the critical data needed to confidently advance their projects. A thorough understanding and documentation of these fundamental characteristics are indispensable for the logical and efficient development of new chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21954832, 3-Ethynyl-4-methylpyridine. [Link][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68254, 3-Ethyl-4-methylpyridine. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

NIST. Pyridine, 3-ethyl-4-methyl-. [Link]

-

Saieed, M.S., & Najim, Z.A. (2010). Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. (2023). [Link][3]

-

ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. [Link]

-

National Institutes of Health. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link][1]

-

Yüksek, H. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link][11]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link][9]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Link][7]

Sources

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum [chemicalbook.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethynyl-4-methylpyridine - CAS:30413-62-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [guidechem.com]

- 11. scribd.com [scribd.com]

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 3-Ethynyl-4-methylpyridine (CAS: 30413-62-8)

3-Ethynyl-4-methylpyridine is a specialized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with both a reactive terminal alkyne and a methyl group, offers a unique combination of properties. The pyridine ring is a ubiquitous scaffold in numerous biologically active molecules and approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The terminal alkyne serves as a versatile chemical handle, most notably for carbon-carbon bond formation through reactions like the Sonogashira coupling, enabling the construction of complex molecular architectures.[3][4] The methyl group provides a point of steric and electronic tuning, allowing chemists to subtly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 3-Ethynyl-4-methylpyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its successful application. 3-Ethynyl-4-methylpyridine is typically supplied as a powder with a high degree of purity.[5]

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 30413-62-8 | [5][6][7] |

| Molecular Formula | C₈H₇N | [7][8] |

| Molecular Weight | 117.15 g/mol | [5][7][8] |

| IUPAC Name | 3-ethynyl-4-methylpyridine | [7] |

| Appearance | Powder | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Store at 4°C, sealed in a dry environment.[5][8] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-Ethynyl-4-methylpyridine. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

-

A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.

-

A singlet for the acetylenic proton (-C≡C-H) around δ 3.1-3.3 ppm.

-

Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen will be the most downfield.[9]

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals:

-

One aliphatic signal for the methyl carbon.

-

Two sp-hybridized carbons for the alkyne group (approx. δ 80-90 ppm).

-

Five sp²-hybridized carbons for the pyridine ring in the aromatic region (approx. δ 120-150 ppm).[10]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups:

-

A sharp, moderate peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A weak, sharp peak around 2100-2200 cm⁻¹ for the C≡C triple bond stretch.

-

Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring C=C and C=N stretching vibrations.[11]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 117, corresponding to the monoisotopic mass.[12]

-

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis of 3-Ethynyl-4-methylpyridine provides insight into potential impurities and alternative production strategies.[13][14][15]

Retrosynthetic Approach: The Sonogashira Pathway

A robust and widely adopted method for synthesizing aryl alkynes is the Sonogashira coupling.[3][4][16] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. The most logical precursor for 3-Ethynyl-4-methylpyridine is therefore a halogenated 4-methylpyridine, such as 3-bromo-4-methylpyridine, which is itself a common pharmaceutical intermediate.[17]

Caption: Retrosynthetic analysis for 3-Ethynyl-4-methylpyridine via Sonogashira coupling.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis from 3-bromo-4-methylpyridine using a protected alkyne source, followed by deprotection. Using a protected alkyne like ethynyltrimethylsilane (TMSA) is a common strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous solvent (e.g., THF or Diisopropylamine) via syringe. Add the amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C) and monitor by TLC or GC-MS until the starting bromide is consumed (typically 3-12 hours).

-

Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 3-((trimethylsilyl)ethynyl)-4-methylpyridine, by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

-

Reaction Setup: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable solvent such as methanol or THF.

-

Deprotection Reagent: Add a deprotection reagent. A mild base like potassium carbonate (K₂CO₃, 2.0 eq) is often sufficient.[10] For more robust conditions, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.[18]

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Remove the solvent in vacuo. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 3-Ethynyl-4-methylpyridine. Assess purity by NMR.

Safety and Handling

3-Ethynyl-4-methylpyridine is a chemical reagent that requires careful handling in a laboratory setting.[5]

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H227 | Combustible liquid |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| Source: PubChem, Sigma-Aldrich[5][7] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19][21]

-

Avoid inhalation of dust or vapors.[20]

-

Keep away from heat, sparks, and open flames.[19]

-

Store in a tightly closed container in a cool, dry place.[20]

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Ethynyl-4-methylpyridine is dominated by the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of chemical transformations, making the molecule a powerful intermediate for creating libraries of complex compounds for drug screening.[1][22]

The Sonogashira Coupling: A Cornerstone Reaction

The primary application of this molecule is to serve as the alkyne partner in a subsequent Sonogashira coupling reaction. This allows for the direct connection of the pyridine scaffold to various aryl or vinyl halides, creating rigid, linear linkages within a larger molecule. Such rigidity is often desirable in drug design to reduce the entropic penalty of binding to a protein target.

Mechanism of the Sonogashira Reaction:

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][23]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).

-

Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II)-Ar complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-Py) and regenerate the Pd(0) catalyst.

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Role as a Pharmacophore

Pyridine and its derivatives are integral to a wide range of pharmaceuticals, acting as key pharmacophoric elements.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for receptor binding. The aromatic system can participate in π-stacking with aromatic residues in a protein's active site. By using 3-Ethynyl-4-methylpyridine, medicinal chemists can introduce this privileged scaffold into lead compounds to enhance potency and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Derivatives of related structures like pyrazolopyridines and phenylpyrazolo-pyrimidines have shown potent activity as anticancer agents and enzyme inhibitors.[24][25][26]

Workflow for Library Synthesis

The true power of a building block like 3-Ethynyl-4-methylpyridine is realized in parallel synthesis for generating compound libraries for high-throughput screening.

Caption: Workflow for library synthesis using 3-Ethynyl-4-methylpyridine.

Conclusion

3-Ethynyl-4-methylpyridine (CAS 30413-62-8) is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by a privileged pyridine scaffold and a versatile terminal alkyne, provides a reliable entry point for the synthesis of novel compounds. The Sonogashira coupling stands as its most powerful application, enabling the rational design and construction of rigid molecules for probing biological systems. For researchers in drug discovery, this compound offers a robust and efficient means to generate diverse chemical libraries, accelerating the path toward new therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.

References

-

CAS 30413-62-8 | 3-ethynyl-4-methylpyridine - Alchem.Pharmtech. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS | CAS 108-99-6 MSDS - Loba Chemie. (2015, April 9). Retrieved January 22, 2026, from [Link]

-

30413-62-8 3-Ethynyl-4-Methylpyridine. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-ethynyl-4-methylpyridine (C8H7N) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-Ethynyl-4-(3-methyl-4-pyridinyl)pyridine | C13H10N2 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved January 22, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sonogashira coupling - YouTube. (2019, January 7). Retrieved January 22, 2026, from [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Retrieved January 22, 2026, from [Link]

-

3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine | C11H8N2S | CID 9794218 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017, May 10). Retrieved January 22, 2026, from [Link]

-

Spectra Problem #7 Solution. (n.d.). Retrieved January 22, 2026, from [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. Retrieved January 22, 2026, from [Link]

- Preparation method of 3-amino-4-methylpyridine - Google Patents. (n.d.).

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. (2019, March 6). Retrieved January 22, 2026, from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6439. Retrieved January 22, 2026, from [Link]

-

Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275–2291. Retrieved January 22, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-Ethynyl-4-Methylpyridine | 30413-62-8 [m.chemicalbook.com]

- 7. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Ethynyl-4-methylpyridine - CAS:30413-62-8 - Sunway Pharm Ltd [3wpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 3-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]

- 13. 3-Ethynyl-4-Methylpyridine suppliers & manufacturers in China [m.chemicalbook.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. 3-Ethynyl-4-Methylpyridine | 30413-62-8 [amp.chemicalbook.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Page loading... [guidechem.com]

- 18. scispace.com [scispace.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethynyl-4-methylpyridine: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable tools for innovation. Among these, pyridine derivatives hold a position of prominence due to their prevalence in FDA-approved drugs and their versatile chemical reactivity.[1][2] This guide focuses on a particularly valuable building block: 3-Ethynyl-4-methylpyridine . The presence of a terminal alkyne group on the pyridine core imparts a unique reactivity profile, making it a highly sought-after precursor for the synthesis of complex molecular architectures, particularly in drug discovery programs targeting a wide array of diseases.[1][3] This document provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Sonogashira coupling, its reactivity, spectroscopic signature, and critical safety protocols for its handling.

Part 1: Chemical Identity and Physicochemical Properties

1.1 IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is 3-ethynyl-4-methylpyridine .[4] It is a disubstituted pyridine featuring a methyl group at position 4 and an ethynyl (acetylenic) group at position 3 of the aromatic ring.

Caption: 2D Chemical Structure of 3-Ethynyl-4-methylpyridine.

1.2 Physicochemical Data Summary

The fundamental properties of 3-Ethynyl-4-methylpyridine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 3-ethynyl-4-methylpyridine | [4] |

| CAS Number | 30413-62-8 | [4] |

| Molecular Formula | C₈H₇N | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| Monoisotopic Mass | 117.057849228 Da | [4][5] |

| Physical Form | Powder | |

| Topological Polar Surface Area | 12.9 Ų | [4] |

| XLogP3-AA | 1.5 | [4] |

Part 2: Synthesis and Mechanistic Insights

2.1 Recommended Synthetic Protocol: Sonogashira Cross-Coupling

The construction of the C(sp²)-C(sp) bond is most reliably achieved via the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[6][7] The synthesis of 3-Ethynyl-4-methylpyridine is efficiently accomplished by coupling a suitable halo-pyridine precursor, such as 3-bromo-4-methylpyridine, with a protected or terminal acetylene source.

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium(0) complex (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, accelerating the rate-limiting transmetalation step.[8]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves a dual purpose: acting as the reaction solvent (or co-solvent) and neutralizing the hydrogen halide (HBr) byproduct, which prevents catalyst deactivation.[6]

-

Solvent & Atmosphere: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst. Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents is critical for achieving high yields.[7]

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).

-

Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent and Reagent Addition: Using a syringe, add degassed triethylamine (Et₃N) (approx. 0.2 M concentration relative to the substrate). Stir the mixture for 5 minutes to ensure dissolution.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe. The use of TMSA is a common strategy to prevent homocoupling and protect the terminal alkyne.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Deprotection: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in methanol (MeOH) and add potassium carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 2-4 hours to cleave the trimethylsilyl protecting group.

-

Work-up and Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Ethynyl-4-methylpyridine.

2.2 Visualizing the Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Part 3: Spectroscopic Signature

Accurate structural elucidation is paramount. While specific experimental spectra are proprietary, the expected spectroscopic data can be reliably predicted based on the known effects of substituents on the pyridine ring.[9][10][11]

3.1 Predicted NMR Data (in CDCl₃)

Nuclear Magnetic Resonance (NMR) provides the definitive connectivity map of the molecule.

-

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effect of the alkyne.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment.

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | ~8.5 | d | ~5.0 | H-2 (α to N) |

| ~8.4 | s | - | H-6 (α to N) | |

| ~7.2 | d | ~5.0 | H-5 (β to N) | |

| ~3.5 | s | - | Alkyne C-H | |

| ~2.5 | s | - | Methyl (CH₃) |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| Carbon | ~150 | C-2 |

| ~152 | C-6 | |

| ~125 | C-5 | |

| ~145 | C-4 | |

| ~120 | C-3 | |

| ~85 | Alkyne C (quaternary) | |

| ~80 | Alkyne C (terminal) | |

| ~20 | Methyl (CH₃) |

3.2 Predicted Infrared (IR) and Mass Spectrometry (MS) Data

-

IR Spectroscopy: IR analysis is ideal for identifying key functional groups.

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ .

-

C≡C stretch: A weaker, sharp band around 2100-2150 cm⁻¹ .

-

C=N, C=C stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretches (Aromatic & Methyl): Bands in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (High Resolution - HRMS): MS confirms the molecular weight and formula.

-

[M+H]⁺ (Monoisotopic): Calculated for C₈H₈N⁺: 118.0651 . The experimentally observed value should be within 5 ppm of this.

-

Part 4: Applications in Drug Discovery and Development

The unique bifunctional nature of 3-Ethynyl-4-methylpyridine makes it a "privileged scaffold" in medicinal chemistry.[2][12]

-

Versatile Chemical Handle: The terminal alkyne is a powerful functional group for bio-orthogonal chemistry. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific covalent linkage to molecules bearing an azide group, such as proteins, peptides, or other small-molecule fragments.

-

Pyridine as a Pharmacophore: The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.[13] It is a common feature in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

-

Scaffold for Library Synthesis: This molecule serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening. The alkyne can be elaborated into various heterocycles or linked to different pharmacophores, while the pyridine ring itself can undergo further functionalization, enabling a thorough exploration of the surrounding chemical space.[14]

Caption: Logical relationships of 3-Ethynyl-4-methylpyridine in drug discovery.

Part 5: Safety, Handling, and Storage

As with all pyridine derivatives, 3-Ethynyl-4-methylpyridine must be handled with appropriate caution. The following protocols are derived from standard safety data sheets (SDS) for this and similar chemical classes.[15][16]

5.1 Hazard Identification and GHS Classification

| Hazard Statement | Code | Description |

| Warning | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| H227 | Combustible liquid |

5.2 Self-Validating Handling and Storage Protocol

This workflow ensures safety from procurement to disposal.

Caption: Experimental workflow for safe handling.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[17]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

References

-

PubChem. 3-Ethynyl-4-methylpyridine. National Center for Biotechnology Information. [Link][4]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link][8]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link][16]

-

Penta chemicals. Pyridine - SAFETY DATA SHEET. [Link]

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

-

PubChem. 3-Ethyl-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

University of Cape Town. Chapter 2: Synthesis and characterisation of [CrCl3(py)3] and related pyridine complexes. [Link][10]

-

NIH National Library of Medicine. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link][11]

-

Alchemist-chem. 3-Ethynylpyridine Properties, Uses, Safety, Synthesis & Supplier China. [Link]

-

PubChem. 3-Ethynyl-4-(3-methyl-4-pyridinyl)pyridine. National Center for Biotechnology Information. [Link]

-

NIH National Library of Medicine. Pyridine: the scaffolds with significant clinical diversity. [Link][1]

-

ResearchGate. Pyridine: the scaffolds with significant clinical diversity. [Link][12]

-

NIH National Library of Medicine. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link][13]

-

Researcher.Life. New and unusual scaffolds in medicinal chemistry. [Link][14]

-

ResearchGate. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link][2]

-

NIH National Library of Medicine. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

Sci-Hub. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. NMR studies of substituted pyridines / Organic Magnetic Resonance, 1969 [sci-hub.st]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. carlroth.com [carlroth.com]

- 18. actylislab.com [actylislab.com]

An In-depth Technical Guide on the Reactivity and Stability of the Ethynyl Group in 3-Ethynyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-4-methylpyridine stands as a pivotal heterocyclic building block, demonstrating significant utility in the realms of medicinal chemistry and materials science. The distinct electronic characteristics arising from the conjugation of the electron-withdrawing pyridine ring with the ethynyl group bestow upon it unique reactivity and stability profiles. These attributes are fundamental to its application in sophisticated molecular design. This technical guide offers a comprehensive exploration of the chemical behavior of the ethynyl moiety within this scaffold. It delves into its reactivity in key synthetic transformations and examines its stability across a range of conditions. This document is crafted to provide researchers, scientists, and drug development professionals with a foundational understanding to strategically leverage the capabilities of 3-ethynyl-4-methylpyridine in their work.

The Unique Electronic Landscape of 3-Ethynyl-4-methylpyridine

The chemical disposition of 3-ethynyl-4-methylpyridine is intrinsically linked to the electronic interplay between the pyridine ring and the ethynyl group. As an electron-deficient aromatic system, the pyridine ring exerts a notable electron-withdrawing influence on the attached ethynyl moiety.

1-1. Electronic Influence of the Pyridine Ring

The nitrogen atom within the pyridine ring, being more electronegative than carbon, polarizes the π-electron system. This leads to a reduction in electron density at the carbon atoms of the ring.[1][2] Consequently, the ethynyl group at the 3-position is bonded to an electron-poor aromatic system, which modulates the reactivity of the carbon-carbon triple bond and the acidity of its terminal proton.

1-2. Acidity of the Ethynyl Proton

The electron-withdrawing character of the pyridine ring enhances the acidity of the terminal ethynyl proton. This increased acidity facilitates its deprotonation to generate a pyridylacetylide anion, a crucial intermediate in numerous reactions, most notably in metal-catalyzed cross-coupling processes.

Reactivity Profile of the Ethynyl Group

The distinct electronic nature of 3-ethynyl-4-methylpyridine renders its ethynyl group a versatile functional handle for a multitude of chemical transformations.

2-1. Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a paramount and extensively utilized method for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5] For 3-ethynyl-4-methylpyridine, this reaction offers a direct pathway to a wide array of substituted pyridine derivatives.[6]

Mechanism and Catalyst Selection: The reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[3][4][7] The established mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst. The selection of the palladium catalyst, ligand, copper source, and base is pivotal for achieving high yields.[7]

Experimental Workflow: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of 3-(Phenylethynyl)-4-methylpyridine

-

Reagents: 3-Ethynyl-4-methylpyridine, Iodobenzene, PdCl₂(PPh₃)₂, CuI, Triethylamine, Anhydrous Degassed Solvent (e.g., THF or DMF).

-

Procedure:

-

Under an inert atmosphere, combine 3-ethynyl-4-methylpyridine, iodobenzene, PdCl₂(PPh₃)₂, and CuI in a dry reaction vessel.

-

Add the anhydrous, degassed solvent followed by triethylamine.

-

Stir the mixture at ambient temperature before heating to an appropriate reaction temperature (e.g., 60-80 °C).

-

Monitor the reaction's progress using thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

-

2-2. Cycloaddition Reactions

The triple bond of the ethynyl group serves as a competent dienophile and dipolarophile, readily engaging in a variety of cycloaddition reactions.

[3+2] Azide-Alkyne Cycloadditions (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a quintessential "click chemistry" reaction, affording a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[8][9] The ethynyl group of 3-ethynyl-4-methylpyridine is an adept participant in this transformation.

Mechanism of CuAAC

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Diels-Alder Reactions: The electron-deficient character of the ethynyl group in 3-ethynyl-4-methylpyridine enables it to function as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

2-3. Other Reactions at the Triple Bond

Hydrohalogenation: In the presence of hydrohalic acids, the pyridine nitrogen is protonated, which enhances the electrophilicity of the ethynyl group.[10][11] This facilitates the nucleophilic addition of the halide anion to yield the corresponding haloethenylpyridine.[10][11] However, 3-ethynylpyridine has been reported to be less reactive in this transformation compared to its 2- and 4-isomers.[11]

Stability Profile

A comprehensive understanding of the stability of 3-ethynyl-4-methylpyridine is paramount for its effective storage, handling, and deployment in synthetic sequences.

| Condition | Stability Assessment | Key Considerations |

| Acidic (pH 1-4) | Generally stable, though the pyridine nitrogen undergoes protonation. | Protonation can modulate the reactivity of the ethynyl group in subsequent chemical steps.[10][11] |

| Basic (pH 10-14) | Stable. Strong bases can deprotonate the terminal alkyne to form the corresponding acetylide. | The resulting acetylide is a potent nucleophile for C-C bond formation. |

| Thermal | Moderately stable. Avoid prolonged exposure to high temperatures to prevent potential polymerization. | It is advisable to store the compound in a cool, dark environment. |

| Oxidative | The ethynyl group is susceptible to oxidation by strong oxidizing agents. | Exercise caution when using strong oxidants to prevent unwanted side reactions. |

| Reductive | The triple bond can be selectively reduced to an alkene or fully saturated to an alkane. | The choice of reducing agent dictates the final product (e.g., Lindlar's catalyst for cis-alkene). |

Strategic Applications in Drug Discovery

The 3-ethynyl-4-methylpyridine scaffold is a prized component in drug discovery for several compelling reasons:

-

Bioorthogonal Handle: The ethynyl group is an ideal functional group for late-stage molecular modifications via click chemistry.

-

Structural Rigidity: The linear geometry of the ethynyl group acts as a rigid linker, enabling precise positioning of pharmacophoric elements.

-

Metabolic Stability: The ethynyl moiety often exhibits greater metabolic stability compared to other functional groups.

-

Pharmacophoric Contribution: The pyridine nitrogen can serve as a hydrogen bond acceptor, enhancing binding interactions with biological targets.

Conclusion

3-Ethynyl-4-methylpyridine is a multifaceted and valuable synthetic building block. Its chemical behavior, governed by the electronic synergy between the pyridine ring and the ethynyl group, makes it amenable to a range of important synthetic transformations, including Sonogashira couplings and cycloaddition reactions. A thorough grasp of its reactivity and stability is crucial for its judicious application in the synthesis of complex molecules for medicinal chemistry and materials science. The strategic incorporation of this scaffold holds significant promise for the development of novel therapeutic agents and advanced functional materials.

References

-

Torii, Y., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1537–1545. [Link]

-

Torii, Y., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Pyridine. (n.d.). In University of Calgary. [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). In University of California, Irvine. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Neier, R. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. CHIMIA International Journal for Chemistry, 61(5), 269-272. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Tucaliuc, R. A., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(15), 4993. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]

-

Reller, S., et al. (2021). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 11(11), 1388. [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

- Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine.

-

Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

-

El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(24), 8963. [Link]

-

Hoye, T. R., et al. (2019). An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. Organic letters, 21(1), 159–162. [Link]

-